molecular formula C18H22N4O5S2 B3019265 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide CAS No. 1013838-30-6

5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3019265
CAS No.: 1013838-30-6
M. Wt: 438.52
InChI Key: HJLWYQRYXPIEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a dioxidotetrahydrothiophene moiety, a sulfamoylbenzyl group, and a pyrazole carboxamide core. Its multifaceted structure suggests it could interact with multiple biological targets, making it a candidate for pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide typically involves several key steps:

    Formation of the Pyrazole Core: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: Cyclopropyl groups are often introduced via cyclopropanation reactions, which can be carried out using reagents like diazomethane or through transition metal-catalyzed reactions.

    Attachment of the Dioxidotetrahydrothiophene Moiety: This step may involve the oxidation of a tetrahydrothiophene derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired pyrazole carboxamide structure, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxidotetrahydrothiophene moiety can undergo further oxidation to form sulfone or sulfoxide derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation Products: Sulfone or sulfoxide derivatives.

    Reduction Products: Amines from nitro reductions.

    Substitution Products: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and protein binding due to its diverse functional groups.

Medicine

Pharmacologically, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, compounds with such structures can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-cyclopropyl-1H-pyrazole-3-carboxamide: Lacks the dioxidotetrahydrothiophene and sulfamoylbenzyl groups.

    1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide: Lacks the cyclopropyl group.

Uniqueness

The uniqueness of 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-[(4-sulfamoylphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c19-29(26,27)15-5-1-12(2-6-15)10-20-18(23)16-9-17(13-3-4-13)22(21-16)14-7-8-28(24,25)11-14/h1-2,5-6,9,13-14H,3-4,7-8,10-11H2,(H,20,23)(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLWYQRYXPIEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.